molecular formula C15H10BrN3O5 B2456352 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171997-07-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2456352
CAS No.: 1171997-07-1
M. Wt: 392.165
InChI Key: DSEYMNSOKMEQSE-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H10BrN3O5 and its molecular weight is 392.165. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O5/c16-12-4-3-10(23-12)14-18-19-15(24-14)17-13(20)6-8-1-2-9-11(5-8)22-7-21-9/h1-5H,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYMNSOKMEQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H10BrN3O5C_{15}H_{10}BrN_{3}O_{5} with a molecular weight of 392.16 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a 1,3,4-oxadiazole ring substituted with a bromofuran group. This unique combination of functional groups suggests diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various derivatives were determined using standard bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus25
Compound CBacillus subtilis30

These results suggest that the presence of specific substituents on the oxadiazole ring can enhance antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. For example, derivatives with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

In a study assessing the cytotoxicity of benzodioxole derivatives:

Cell LineIC50 (µM)
MCF-715
A54920
HepG210

The results indicate that modifications to the benzodioxole structure can significantly impact the anticancer efficacy of these compounds.

The mechanism through which this compound exerts its biological activity is not fully elucidated. However, it is believed to interact with various molecular targets involved in cell signaling pathways related to apoptosis and proliferation.

Potential Molecular Targets

Potential targets include:

  • Enzymes involved in DNA replication.
  • Proteins regulating cell cycle progression.
  • Receptors associated with inflammatory responses.

Case Studies

Several case studies have highlighted the biological activities of oxadiazole derivatives:

  • Antibacterial Activity : A study demonstrated that an oxadiazole derivative exhibited potent activity against biofilms formed by Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections.
  • Anticancer Properties : Another investigation revealed that a related compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Q & A

Q. Advanced Yield Optimization

  • Statistical design of experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, temperature, TEA stoichiometry). For example, a central composite design could identify interactions between reaction time (20–25°C) and solvent ratios (dioxane:water) to maximize yield .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity, as seen in analogous oxadiazole derivatives (e.g., 30% yield improvement under 100 W microwave irradiation) .

How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

Q. Basic Characterization

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of key groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (e.g., calculated [M+H]+^+ for C16_{16}H11_{11}BrN3_3O4_4: 420.99) .

Q. Advanced Analysis

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the oxadiazole-furan moiety (e.g., C–N bond lengths ~1.32 Å, consistent with sp2^2 hybridization) .
  • HPLC purity assessment : Use a C18 column with mobile phase (acetonitrile:water, 70:30) to detect impurities <0.1% .

What computational methods are suitable for predicting the reactivity and bioactivity of this compound?

Q. Basic Computational Approaches

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the 5-bromofuran group may act as an electron-deficient center (LUMO ~ -1.5 eV) .
  • Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina to estimate binding affinities (ΔG values) .

Q. Advanced Modeling

  • Reaction path search algorithms : Use quantum chemical calculations (e.g., IRC analysis) to map transition states in synthesis pathways, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on oxadiazole bioactivity datasets to predict cytotoxicity or ADMET properties (e.g., logP ~2.5 suggests moderate blood-brain barrier permeability) .

How should researchers address contradictory bioactivity data in preclinical studies?

Q. Methodological Framework

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-specific artifacts. For example, IC50_{50} discrepancies >10 µM may indicate off-target effects .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid degradation (e.g., t1/2_{1/2} <30 min) explains inconsistent in vivo/in vitro results .
  • Comparative SAR studies : Modify the bromofuran or oxadiazole substituents and correlate structural changes with activity trends .

What strategies are recommended for designing in vitro bioactivity studies targeting cancer or microbial pathogens?

Q. Basic Experimental Design

  • Cytotoxicity assays : Use MTT/XTT assays on cancer cell lines (e.g., 48-hour exposure, 0.1–100 µM dose range) with cisplatin as a positive control .
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC endpoint at 24 hours) .

Q. Advanced Methodologies

  • Apoptosis pathway analysis : Combine flow cytometry (Annexin V/PI staining) with Western blotting for caspase-3/9 activation .
  • Synergistic studies : Co-administer with standard chemotherapeutics (e.g., doxorubicin) to calculate combination indices (CI <1 indicates synergy) .

How can researchers mitigate challenges in scaling up synthesis for preclinical trials?

Q. Process Optimization

  • Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .
  • Continuous flow chemistry : Implement microreactors for oxadiazole cyclization steps, achieving >90% conversion with residence times <10 minutes .

Q. Quality Control

  • In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Purification scalability : Switch from recrystallization to flash chromatography (silica gel, hexane:EtOAc gradient) for multi-gram batches .

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